molecular formula C21H23N5O5S B2716193 7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-57-4

7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2716193
CAS No.: 852171-57-4
M. Wt: 457.51
InChI Key: YQLUPSVEBQYOJA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this compound is also fused with another ring, forming a pyrimido[4,5-d]pyrimidine structure .

Scientific Research Applications

Synthesis and Chemical Structure

The synthesis of novel compounds, including those related to "7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione," focuses on creating heterocyclic compounds with potential biological activities. For instance, Abu‐Hashem et al. (2020) discuss the synthesis of novel compounds derived from visnaginone and khellinone, showcasing methods to prepare heterocyclic compounds, including those with pyrimidine structures, for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the study by Trilleras et al. (2009) elaborates on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting the importance of understanding molecular interactions in designing compounds with desired properties (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Biological Activities and Applications

Research into the biological activities of pyrimidine derivatives reveals their potential in various therapeutic areas. Gulevskaya et al. (1999) explore the reactions of pyrimidines with amines, indicating the versatility of these compounds in synthesizing derivatives with potential biological applications (Gulevskaya, Besedin, & Pozharskii, 1999). Additionally, Gorle et al. (2016) investigate pyrimidine derivatives linked with morpholinophenyl groups, assessing their larvicidal activity, which suggests applications in pest control and potentially other areas of interest for biological research (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Mechanism of Action

Properties

IUPAC Name

7-(4-methoxyphenyl)-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c1-24-18-16(20(28)25(2)21(24)29)19(32-12-15(27)26-8-10-31-11-9-26)23-17(22-18)13-4-6-14(30-3)7-5-13/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLUPSVEBQYOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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